molecular formula C17H14ClNO3S B2464563 2-chloro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide CAS No. 2034569-01-0

2-chloro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide

Cat. No.: B2464563
CAS No.: 2034569-01-0
M. Wt: 347.81
InChI Key: JCRJKTYQKPRKBQ-UHFFFAOYSA-N
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Description

2-chloro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide is a synthetic benzamide derivative supplied for investigational purposes in biological and medicinal chemistry research. This compound features a complex molecular architecture with a 2-chlorobenzamide group linked to a hydroxyethylamine side chain, which is further substituted with a fused thiophen-furan heterocycle. This structural motif is of significant interest in the development of novel therapeutic agents. Compounds within this structural class, particularly those incorporating thiophene and furan rings, are frequently investigated for their potential biological activities. Research into similar chalcone and heterocyclic derivatives has demonstrated promising broad-spectrum pharmacological properties, including antibacterial and antiviral effects . These compounds are reported to exhibit their activity through the selective targeting of vital viral and bacterial enzymes, such as lactate dehydrogenase, topoisomerase-II, and efflux pumps in multidrug-resistant pathogens . The presence of the thiophene-furan moiety may enhance π-π stacking interactions with biological targets, while the chloro substituent can influence the compound's electronic properties and metabolic stability. Researchers can utilize this compound as a key intermediate in organic synthesis or as a lead compound for further derivatization and structure-activity relationship (SAR) studies aimed at discovering new active molecules. 2-chloro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide is provided for non-human research applications only. It is strictly intended for use in laboratory research and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-chloro-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3S/c18-13-4-2-1-3-12(13)17(21)19-9-14(20)16-6-5-15(22-16)11-7-8-23-10-11/h1-8,10,14,20H,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRJKTYQKPRKBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the chloro group via electrophilic substitution. The hydroxyethyl group can be added through a nucleophilic substitution reaction, often using an appropriate hydroxyethyl halide. The thiophen-furan moiety can be introduced through a coupling reaction, such as Suzuki-Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to increase reaction efficiency. The choice of solvents and reagents would also be optimized to ensure environmental sustainability and safety.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) in the presence of an acid.

    Reduction: LiAlH4 in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2-chloro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the hydroxy and chloro groups allows for hydrogen bonding and hydrophobic interactions, respectively, which can influence its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and inferred properties:

Compound Name/ID Core Structure Key Substituents Heterocycles Present Inferred Bioactivity
Target Compound Benzamide 2-Cl, 2-hydroxyethyl, 5-(thiophen-3-yl)furan-2-yl Furan, Thiophene Unknown (structural hints: enzyme inhibition)
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) Benzamide Sulfamoyl, cyclohexyl-ethyl, 5-(furan-2-yl) Oxadiazole, Furan Antifungal (C. albicans)
ZVT (2-chloro-N-[1-(5-{[2-(4-fluorophenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide) Benzamide 2-Cl, triazole, 4-fluorophenoxy Triazole MtDprE1 inhibition
BAY-460 (2-Chloro-N-[(2S)-1-(4-cyanophenyl)-4-(methylamino)-4-oxobutan-2-yl]-5-[5-({[(1R)-1-(4-methylphenyl)ethyl]amino}methyl)furan-2-yl]benzamide) Benzamide 4-cyanophenyl, methylamino-oxobutan, furan Furan ATAD2 inhibition (cancer)
2-Chloro-N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide Benzamide 2-Cl, fluorophenylmethylidene, thiazolidinone Thiazolidinone Unknown (structural hints: kinase inhibition)

Key Observations :

  • Heterocycle Diversity: The target compound’s thiophene-furan system is distinct from oxadiazoles (LMM11), triazoles (ZVT), and thiazolidinones (). Thiophene’s sulfur atom may enhance binding to metal-containing enzymes compared to oxygen-rich furan or nitrogen-based heterocycles .
  • Substituent Effects: The hydroxyethyl group in the target compound likely improves aqueous solubility relative to lipophilic groups like sulfamoyl (LMM11) or cyanophenyl (BAY-460) .

Pharmacokinetic and Physicochemical Properties

Based on structural analogs:

  • Hydrogen Bonding: The hydroxyethyl and amide groups provide hydrogen bond donors/acceptors, similar to LMM11’s sulfamoyl and oxadiazole moieties, which could aid in target engagement .
  • Metabolic Stability : Thiophene rings are prone to oxidation, whereas furans (in the target compound and BAY-460) may offer better stability than triazoles (ZVT) .

Biological Activity

2-chloro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : 2-chloro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide
  • Molecular Formula : C18H20ClN3O4S
  • Molecular Weight : 409.89 g/mol

The biological activity of 2-chloro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide is primarily attributed to its interaction with various molecular targets. The compound's structure allows it to engage with protein receptors and enzymes, potentially inhibiting their activity. The thiophene ring may facilitate interactions through π-stacking with aromatic residues in target proteins, while the chloro and hydroxy groups can participate in hydrogen bonding.

Anticancer Properties

Research indicates that derivatives of benzamide compounds, including those similar to 2-chloro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide, exhibit significant anticancer activity. Notably, studies have shown that certain benzamide derivatives can inhibit the proliferation of various cancer cell lines.

Table 1: Anticancer Activity Comparison

CompoundCell LineIC50 (μM)
5-FluorouracilMCF-74.53
DoxorubicinMCF-73.42
2-chloro-N-(2-hydroxy...)A549TBD
N-(4-(1-(2-hydroxy...HCT1166.48

Note : TBD = To Be Determined; values are indicative of potency against cancer cell lines.

Enzymatic Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For example, studies suggest that compounds with similar structures can inhibit the activity of kinases such as VEGFR-2, which plays a crucial role in tumor angiogenesis.

Case Studies

  • In vitro Studies : A study published by MDPI examined various benzamide derivatives and their effects on human cancer cell lines. The results indicated that certain compounds exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin and 5-fluorouracil, suggesting promising anticancer activity for derivatives of 2-chloro-N-(2-hydroxy...) .
  • Molecular Docking Studies : Computational studies have predicted the binding modes of similar compounds to the active sites of target proteins, indicating a potential for effective inhibition of enzymatic activity .

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